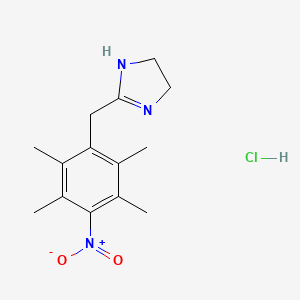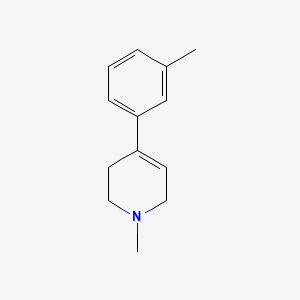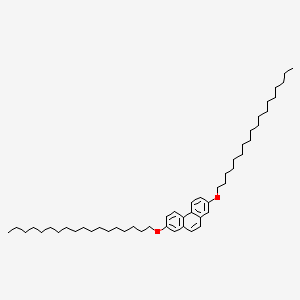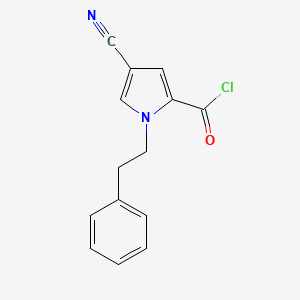
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a nitrobenzyl group substituted with four methyl groups, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride typically involves the reaction of 2,3,5,6-tetramethyl-4-nitrobenzyl chloride with imidazoline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3,5,6-Tetramethyl-4-nitrobenzyl chloride+Imidazoline→2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2,3,5,6-Tetramethyl-4-aminobenzyl)imidazoline hydrochloride.
Applications De Recherche Scientifique
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazoline moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Antazoline hydrochloride: Another imidazoline derivative with antihistaminic properties.
Tetrahydrozoline hydrochloride: Used as a decongestant in eye drops.
Naphazoline hydrochloride: Commonly used in nasal decongestants.
Uniqueness
2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Its combination of a nitro group and multiple methyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
72649-98-0 |
|---|---|
Formule moléculaire |
C14H20ClN3O2 |
Poids moléculaire |
297.78 g/mol |
Nom IUPAC |
2-[(2,3,5,6-tetramethyl-4-nitrophenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8-10(3)14(17(18)19)11(4)9(2)12(8)7-13-15-5-6-16-13;/h5-7H2,1-4H3,(H,15,16);1H |
Clé InChI |
IPEHSBODHIQKBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)[N+](=O)[O-])C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)




![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)


